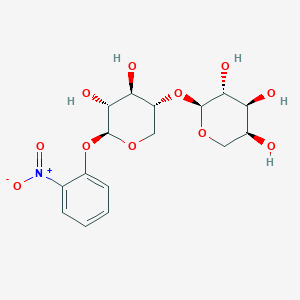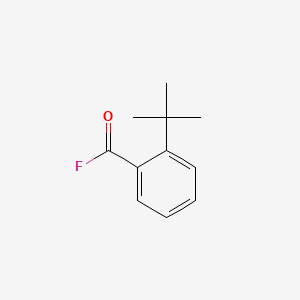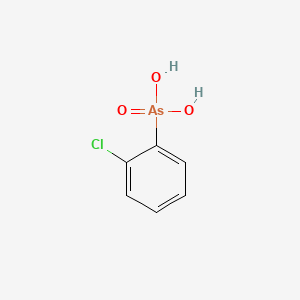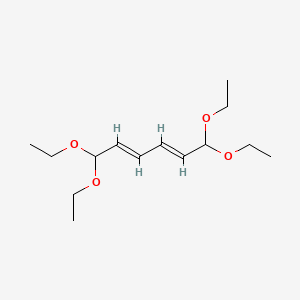
1,1,6,6-Tetraethoxyhexa-2,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,6,6-Tetraethoxyhexa-2,4-diene is an organic compound with the molecular formula C14H26O4. It is a diene, meaning it contains two double bonds, and is characterized by the presence of four ethoxy groups attached to the first and sixth carbon atoms of the hexadiene chain .
Méthodes De Préparation
The synthesis of 1,1,6,6-Tetraethoxyhexa-2,4-diene typically involves the reaction of ethoxyacetylene with a suitable diene precursor under controlled conditions. The reaction is often catalyzed by a transition metal catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,1,6,6-Tetraethoxyhexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of saturated hydrocarbons.
Applications De Recherche Scientifique
1,1,6,6-Tetraethoxyhexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1,1,6,6-Tetraethoxyhexa-2,4-diene involves its interaction with molecular targets through its double bonds and ethoxy groups. The compound can undergo electrophilic addition reactions, where electrophiles attack the electron-rich double bonds, leading to the formation of carbocation intermediates. These intermediates can then react with nucleophiles to form various products. The ethoxy groups can also participate in hydrogen bonding and other interactions with target molecules .
Comparaison Avec Des Composés Similaires
1,1,6,6-Tetraethoxyhexa-2,4-diene can be compared with other similar compounds, such as:
1,1,6,6-Tetramethoxyhexa-2,4-diene: Similar structure but with methoxy groups instead of ethoxy groups.
1,1,6,6-Tetraethoxy-2,4-hexadiene: A closely related compound with slight variations in the position of ethoxy groups.
1,1,6,6-Tetraethoxy-2,4-hexadiene: Another similar compound with different substituents on the hexadiene chain.
The uniqueness of this compound lies in its specific arrangement of ethoxy groups and double bonds, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
3975-10-8 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
(2E,4E)-1,1,6,6-tetraethoxyhexa-2,4-diene |
InChI |
InChI=1S/C14H26O4/c1-5-15-13(16-6-2)11-9-10-12-14(17-7-3)18-8-4/h9-14H,5-8H2,1-4H3/b11-9+,12-10+ |
Clé InChI |
ACPZXXNPYPSAKR-WGDLNXRISA-N |
SMILES isomérique |
CCOC(OCC)/C=C/C=C/C(OCC)OCC |
SMILES canonique |
CCOC(C=CC=CC(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


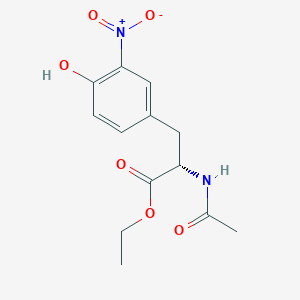
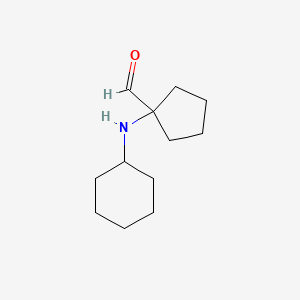

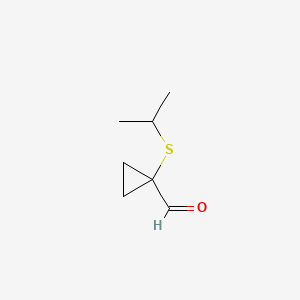
![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)
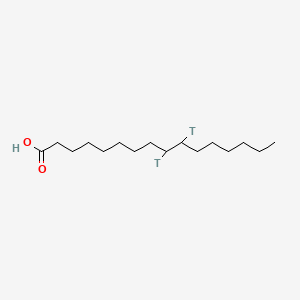
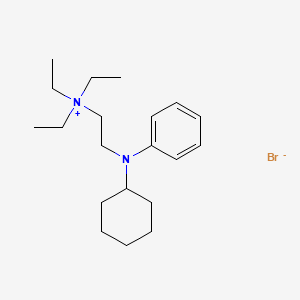
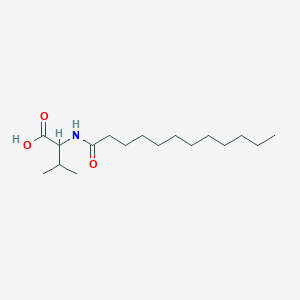
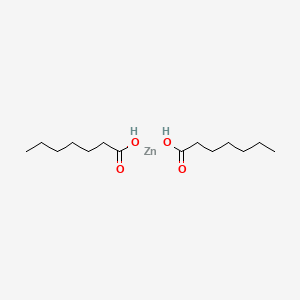
![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)
